molecular formula C22H26F3NO2 B5052893 [4-[(4-Methoxyphenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol

[4-[(4-Methoxyphenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol

Cat. No.: B5052893
M. Wt: 393.4 g/mol
InChI Key: GJRLLBCFDKNLAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(4-Methoxyphenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with methoxyphenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(4-Methoxyphenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The methoxyphenyl and trifluoromethylphenyl groups are introduced through nucleophilic substitution reactions.

    Final Functionalization: The hydroxyl group is introduced via reduction reactions, often using reagents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the methoxy group to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, [4-[(4-Methoxyphenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its interactions with molecular targets in the body could lead to the development of new medications for various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of [4-[(4-Methoxyphenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-Methoxyphenyl)-1-piperidinyl]methanol
  • [4-(3-Trifluoromethylphenyl)-1-piperidinyl]methanol
  • [4-(4-Methoxyphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol

Uniqueness

The uniqueness of [4-[(4-Methoxyphenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol lies in its specific combination of substituents on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-[(4-methoxyphenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3NO2/c1-28-20-7-5-17(6-8-20)14-21(16-27)9-11-26(12-10-21)15-18-3-2-4-19(13-18)22(23,24)25/h2-8,13,27H,9-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRLLBCFDKNLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.